4-Tosyl-1H-pyrazol-5-amine
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Overview
Description
4-Tosyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a tosyl group at the 4-position and an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl-1H-pyrazol-5-amine typically involves the reaction of 4-tosylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Tosyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The tosyl group can be reduced to a sulfonamide.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Tosyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
3-Aminopyrazole: Similar structure but with the amino group at the 3-position.
4-Aminopyrazole: Similar structure but without the tosyl group.
5-Aminopyrazole: Similar structure but without the tosyl group.
Uniqueness: 4-Tosyl-1H-pyrazol-5-amine is unique due to the presence of both the tosyl and amino groups, which confer distinct reactivity and biological activity. The tosyl group enhances the compound’s stability and solubility, while the amino group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H11N3O2S/c1-7-2-4-8(5-3-7)16(14,15)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
InChI Key |
BNORKAMOYBNKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N |
Origin of Product |
United States |
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